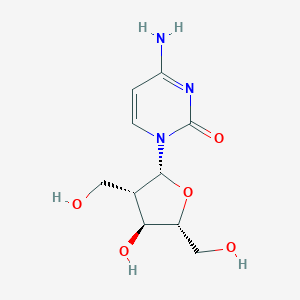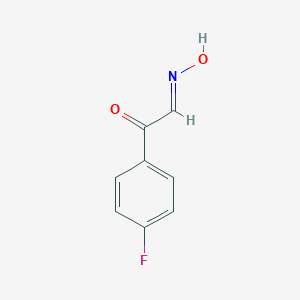
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine, also known as DASPMI, is a synthetic xanthine derivative that has been extensively studied for its potential biological and pharmacological applications. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5) and has been shown to have various biochemical and physiological effects. In
作用機序
The mechanism of action of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine involves the inhibition of PDE5, which is responsible for the breakdown of cGMP. By inhibiting PDE5, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine increases the levels of cGMP, which in turn leads to vasodilation and increased blood flow. This mechanism of action has potential applications in the treatment of various cardiovascular and pulmonary diseases.
Biochemical and Physiological Effects:
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine has been shown to have various biochemical and physiological effects. It has been shown to have potent inhibitory effects on PDE5, resulting in increased levels of cGMP and vasodilation. It has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine is its potent inhibitory effects on PDE5, which makes it a promising candidate for the treatment of various cardiovascular and pulmonary diseases. However, one of the limitations of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine is its relatively complex synthesis method, which may limit its availability for lab experiments.
将来の方向性
There are several future directions for the study of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine. One potential direction is the development of more efficient synthesis methods for (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine, which could increase its availability for lab experiments. Another potential direction is the study of the anti-inflammatory and antioxidant effects of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to explore the potential applications of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine in the treatment of various cardiovascular and pulmonary diseases.
合成法
The synthesis of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form 3,4-dimethoxyphenylacetonitrile, which is then reacted with ethyl acetoacetate to form 3,4-dimethoxyphenyl-3-buten-2-one. This intermediate is then reacted with methylamine to form (E)-methyl 3-(3,4-dimethoxystyryl)-2-oxo-2,3-dihydro-1H-xanthene-8-carboxylate, which is then reacted with allyl bromide to form (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine.
科学的研究の応用
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine has been studied extensively for its potential biological and pharmacological applications. It has been shown to have potent inhibitory effects on PDE5, which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. The inhibition of PDE5 by (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine results in increased levels of cGMP, which in turn leads to vasodilation and increased blood flow. This has potential applications in the treatment of various cardiovascular and pulmonary diseases, including pulmonary arterial hypertension and erectile dysfunction.
特性
CAS番号 |
155814-28-1 |
|---|---|
製品名 |
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine |
分子式 |
C22H24N4O4 |
分子量 |
408.4 g/mol |
IUPAC名 |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-bis(prop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C22H24N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h6-11,14H,1-2,12-13H2,3-5H3/b11-9+ |
InChIキー |
MAOSHAJGFFNTGN-PKNBQFBNSA-N |
異性体SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)C=CC3=CC(=C(C=C3)OC)OC |
正規SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)C=CC3=CC(=C(C=C3)OC)OC |
同義語 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)-1, 3-di-2-propenyl-7-methyl-, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



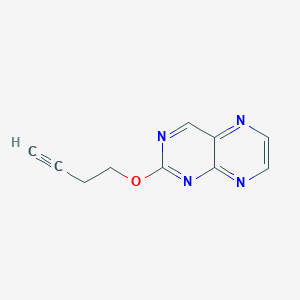


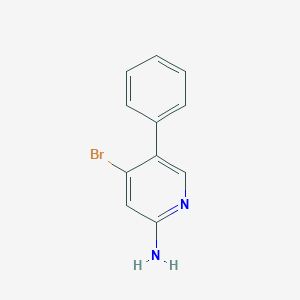
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)

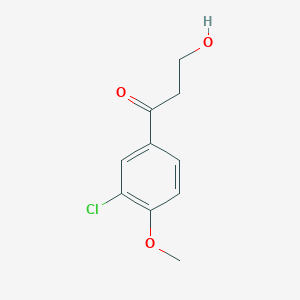

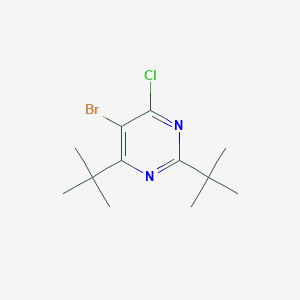
![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
